

The History and Development of Acifluorfen: A Technical Guide

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Compound of Interest

Compound Name: *Acifluorfen*

Cat. No.: *B165780*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acifluorfen is a selective, post-emergence herbicide belonging to the diphenyl ether class of chemicals. It is widely utilized for the control of a broad spectrum of broadleaf weeds and some grasses in various agricultural crops, most notably soybeans, peanuts, peas, and rice.^[1] Its herbicidal activity is initiated by the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a cascade of photodynamic events, culminating in rapid cell membrane disruption and plant death. This technical guide provides a comprehensive overview of the history, development, chemical synthesis, mechanism of action, toxicological profile, and environmental fate of **Acifluorfen**, with a focus on the experimental methodologies that have been pivotal in its scientific understanding.

History and Development

The development of **Acifluorfen** can be traced back to the research and development efforts of Rohm & Haas Company.

- 1973: A Belgian patent was published describing chemistry related to diphenyl ether herbicides, laying the groundwork for future developments.^[1]

- December 1975: The first patent for the material that would become **Acifluorfen** was published.[\[1\]](#)
- 1980: Rohm & Haas introduced **Acifluorfen**, under the code number RH-6201, as its sodium salt with the brand name Blazer.[\[1\]](#)[\[2\]](#) This formulation demonstrated improved properties, including a broader spectrum of herbicidal efficacy and good safety for soybean crops.[\[1\]](#)
- 1980: **Acifluorfen** was first registered for use in the United States.[\[3\]](#)
- 1987: BASF Corporation acquired the registration and supporting data for **Acifluorfen**, continuing its commercialization.[\[3\]](#)

Acifluorfen's introduction provided an effective tool for post-emergence weed control, particularly for challenging broadleaf weeds. Its use in the United States agriculture was estimated to be approximately 550,000 pounds (250,000 kg) as of 2018, primarily in soybean cultivation.[\[1\]](#)

Chemical Synthesis

The commercial synthesis of **Acifluorfen** has been approached through several chemical routes. The most prominently described method involves an Ullmann condensation, while other patented methods have also been developed.

Synthesis via Ullmann Condensation

A primary synthetic route involves the Ullmann condensation of a substituted phenol with a substituted benzonitrile, followed by hydrolysis.[\[1\]](#)[\[4\]](#)

General Experimental Protocol: Ullmann Condensation for **Acifluorfen** Synthesis

- Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, 2-chloro-4-(trifluoromethyl)phenol and 2-nitro-5-fluorobenzonitrile are combined in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[\[5\]](#)
- Catalyst and Base: A copper-based catalyst, such as copper powder or a copper(I) salt, and a base, typically potassium carbonate, are added to the mixture.[\[6\]](#)

- **Reaction Conditions:** The reaction mixture is heated to an elevated temperature, often exceeding 150°C, and maintained under a nitrogen atmosphere for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
- **Hydrolysis:** Upon completion of the condensation, the intermediate is subjected to hydrolysis. This is typically achieved by heating the intermediate in the presence of a strong acid, such as hydrobromic acid in acetic acid.[1][4]
- **Work-up and Purification:** The reaction mixture is cooled and then poured into water. The precipitated solid is collected by filtration, washed, and then purified, typically through recrystallization from a suitable solvent, to yield **Acifluorfen**.

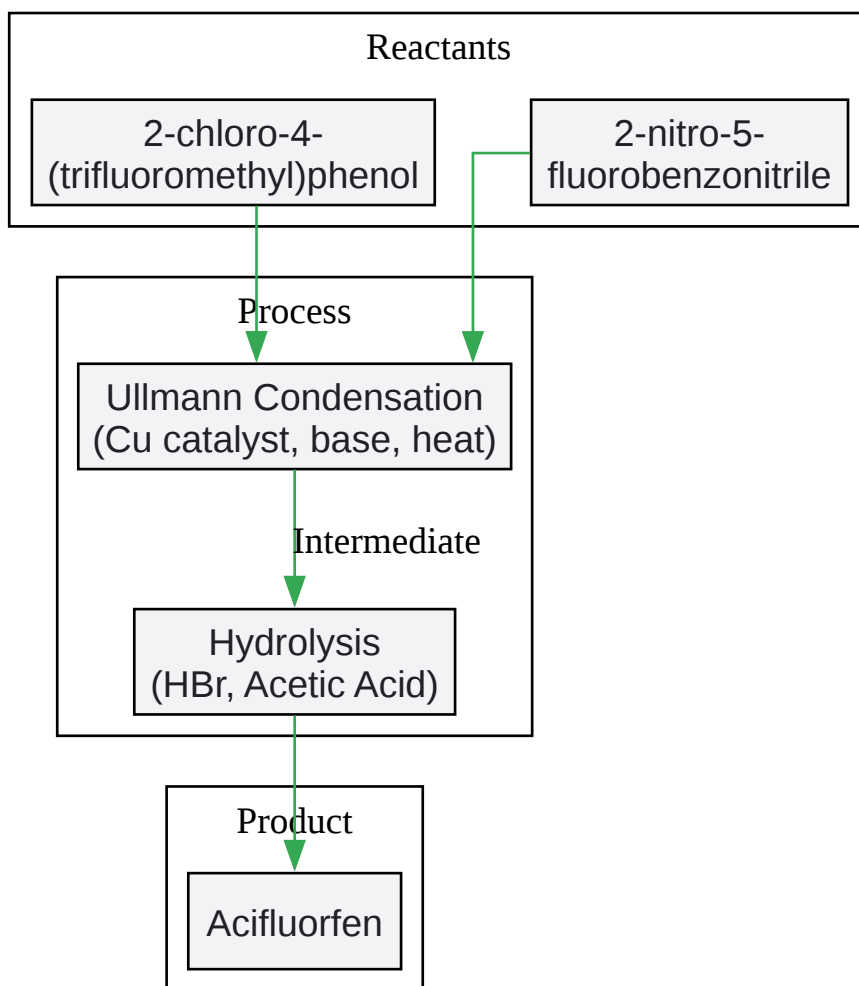
Alternative Synthesis Route

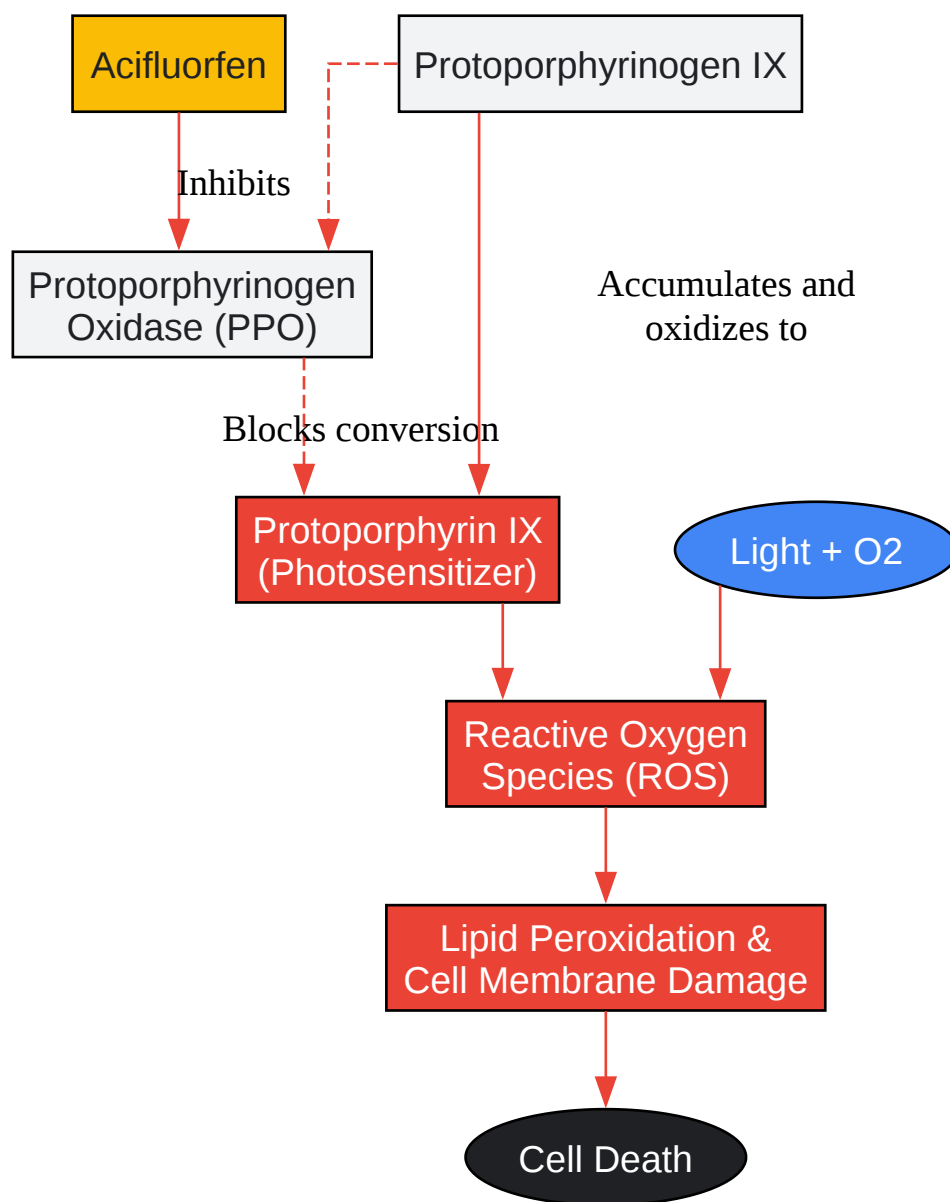
Another patented method describes the synthesis of **Acifluorfen** through the nitration of a diaryl ether precursor.[3][7]

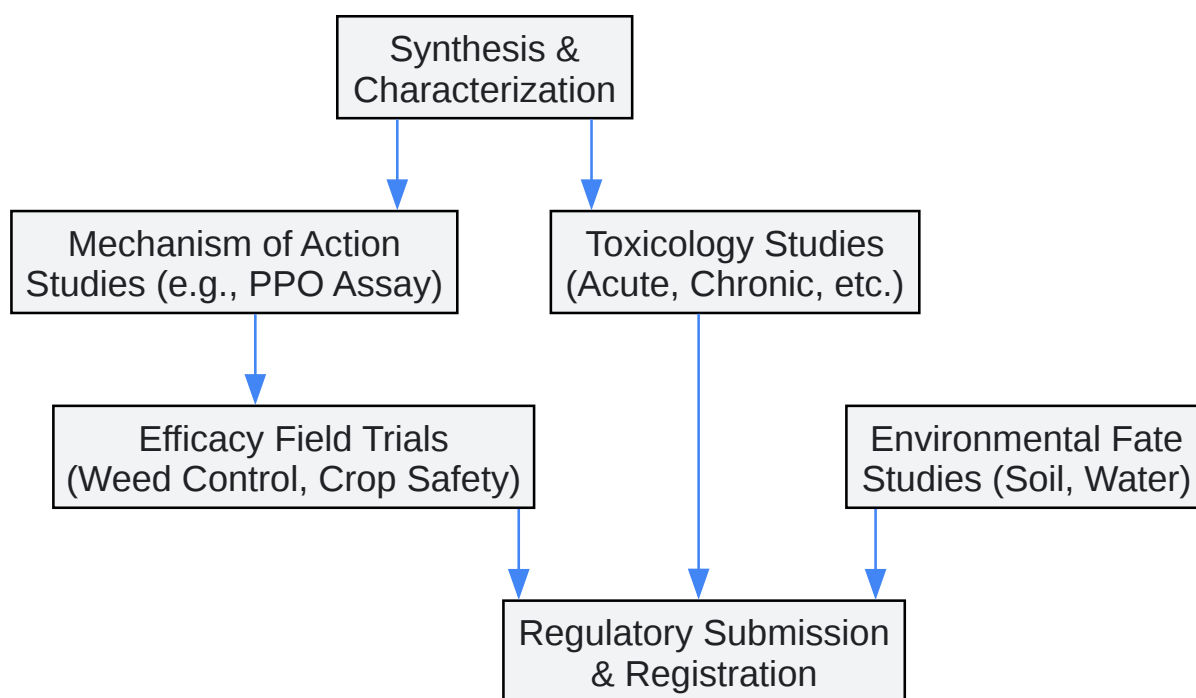
General Experimental Protocol: Nitration for **Acifluorfen** Synthesis

- **Reactant Preparation:** 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid is dissolved in a suitable solvent like trichloromethane.[3]
- **Nitrating Agent:** A nitrating agent, formed by mixing nitric acid and acetic acid (mole ratio of 1:1.3-1.6), is prepared separately.[3]
- **Nitration Reaction:** The nitrating agent is added to the solution of the diaryl ether. The reaction is carried out at a controlled temperature, typically between 35°C and 45°C, for a period of 3 to 5 hours.[3]
- **Work-up and Purification:** Following the completion of the nitration, the reaction mixture is processed to isolate the **Acifluorfen**. This typically involves washing with water to remove excess acid and then purification of the product, for example, by recrystallization.

Diagram of **Acifluorfen** Synthesis via Ullmann Condensation







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